synthesis and characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one
synthesis and characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one
Abstract
This technical guide provides a comprehensive overview of the , a significant monoterpenoid ketone. Intended for researchers, chemists, and professionals in drug development, this document details robust synthetic methodologies, including the classic Robinson annulation and the oxidation of dihydrocarvone. Each method is presented with a detailed, step-by-step protocol, emphasizing the underlying chemical principles and the rationale behind experimental choices. Furthermore, a rigorous characterization workflow is outlined, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to ensure the structural integrity and purity of the synthesized compound. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using workflow diagrams to enhance understanding.
Introduction
Overview of the Compound
5-Isopropyl-2-methyl-2-cyclohexen-1-one, systematically named according to IUPAC nomenclature, is a cyclic ketone with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[1] Its structure features a cyclohexene ring substituted with a methyl group at position 2 and an isopropyl group at the chiral center at position 5. This compound is a member of the p-menthane monoterpenoid class, which is prevalent in nature.
Significance and Applications
As a monoterpenoid ketone, 5-Isopropyl-2-methyl-2-cyclohexen-1-one and its isomers are of significant interest in the fields of flavor, fragrance, and medicinal chemistry. The α,β-unsaturated ketone moiety is a versatile functional group that serves as a key building block in organic synthesis, allowing for a variety of chemical transformations such as Michael additions.[2] Its derivatives are precursors for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Structural Context: Comparison with Isomers
It is crucial to distinguish 5-Isopropyl-2-methyl-2-cyclohexen-1-one from its more widely known isomer, carvone. Carvone possesses an isopropenyl group (-C(CH₃)=CH₂) at position 5, whereas the target compound has a saturated isopropyl group (-CH(CH₃)₂). Another closely related compound is dihydrocarvone, where the endocyclic double bond of carvone has been reduced.[3] Dihydrocarvone can serve as a direct precursor to the title compound through specific synthetic routes.
Synthetic Methodologies
The synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can be approached from several strategic directions. Here, we detail two field-proven methods: the Robinson annulation for constructing the ring system and the selective oxidation of a readily available precursor.
Method A: Robinson Annulation
The Robinson annulation is a powerful and classic organic reaction for the formation of a six-membered ring.[4] It sequentially combines a Michael addition with an intramolecular aldol condensation to build the cyclohexenone core.[5] This method is highly valued for its efficiency in creating three new carbon-carbon bonds in a single procedural sequence.
2.1.1 Principle and Rationale
The reaction begins with the conjugate addition (Michael reaction) of an enolate, generated from a ketone, to an α,β-unsaturated ketone (a Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, which forms the six-membered ring and, after dehydration, yields the final α,β-unsaturated cyclic ketone.[4][5] The choice of base is critical; a strong, non-nucleophilic base is often preferred to ensure complete enolate formation without competing side reactions.
2.1.2 Detailed Experimental Protocol
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.1 equivalents of a suitable ketone precursor (e.g., 4-methyl-2-pentanone) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. Stir for 30 minutes at this temperature.
-
Michael Addition: Slowly add 1.0 equivalent of methyl vinyl ketone (MVK), the Michael acceptor, to the enolate solution. The tendency of MVK to polymerize, especially in the presence of a base, can lower the yield, making slow addition at low temperatures essential.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aldol Condensation & Dehydration: Upon completion of the Michael addition, add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
2.1.3 Reaction Mechanism: Robinson Annulation
Caption: Robinson annulation workflow.
Method B: Oxidation of Dihydrocarvone
An alternative and highly effective strategy involves the oxidation of a precursor alcohol. Dihydrocarvone, which can be synthesized from the reduction of carvone, can be transformed into the target molecule. This method leverages the wide availability of carvone from natural sources like spearmint oil.[7]
2.2.1 Principle and Rationale
This synthesis first involves the reduction of the exocyclic double bond of carvone to yield dihydrocarvone, followed by the introduction of the endocyclic double bond via an oxidation reaction. A more direct route is the oxidation of dihydrocarveol. Dihydrocarvone can be reduced to dihydrocarveol using reagents like sodium borohydride.[3] The resulting secondary alcohol can then be oxidized back to a ketone.[3][8] To create the desired α,β-unsaturated system, a dehydrogenation/oxidation step is required.
A more direct conceptual pathway, starting from a saturated precursor, is the oxidation of carvomenthol to carvomenthone (also known as tetrahydrocarvone), followed by selective α-bromination and dehydrobromination to introduce the double bond in the correct position.
2.2.2 Detailed Experimental Protocol (Oxidation of Dihydrocarveol)
-
Precursor Synthesis: Reduce dihydrocarvone to dihydrocarveol using a standard reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C.
-
Oxidation Setup: In a flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Reaction: Slowly add a solution of 1.0 equivalent of dihydrocarveol in DCM to the PCC suspension. The use of PCC is advantageous as it is a mild oxidant that minimizes over-oxidation and is effective for converting secondary alcohols to ketones.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's completion via TLC, observing the disappearance of the alcohol starting material.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-Isopropyl-2-methylcyclohexanone (tetrahydrocarvone).
-
α-Bromination and Elimination: The resulting saturated ketone can then be selectively brominated at the α-position followed by base-induced elimination to install the C2-C3 double bond, yielding the final product.
Purification and Isolation
Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.
-
Post-Reaction Workup: As described in the protocols, an initial aqueous workup is essential to remove water-soluble impurities and inorganic salts.
-
Column Chromatography: This is the primary method for purifying the crude product. A silica gel stationary phase is typically used with a mobile phase gradient of ethyl acetate in hexanes. The polarity of the solvent system is optimized based on TLC analysis to ensure good separation of the target compound from impurities.
-
Purity Assessment: The purity of the final product should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Spectroscopic and Chromatographic Characterization
Unambiguous confirmation of the structure and purity of the synthesized 5-Isopropyl-2-methyl-2-cyclohexen-1-one requires a combination of analytical techniques.
Characterization Workflow
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic proton, the protons adjacent to the carbonyl group, the isopropyl group protons (a doublet and a septet), and the ring methyl group. The chemical shifts and coupling constants provide definitive information about the connectivity of the atoms. For instance, spectra for the related compound carvone show olefinic protons around 6.7 ppm and methyl protons around 1.7 ppm.[10][11]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon atoms. Key signals include the carbonyl carbon (around 200 ppm), the two sp² carbons of the double bond (around 135-145 ppm), and the aliphatic carbons of the ring and isopropyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ketone will appear in the region of 1665-1685 cm⁻¹. The conjugation lowers the frequency from a typical saturated ketone (1715 cm⁻¹).[12]
-
C=C Stretch: An absorption of medium intensity will be observed around 1600-1650 cm⁻¹ for the carbon-carbon double bond.
-
C-H Stretches: Aliphatic sp³ C-H stretches will appear just below 3000 cm⁻¹, while the vinylic sp² C-H stretch will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₆O), which is 152.[13]
-
Fragmentation: Prominent fragment ions are expected from the loss of the isopropyl group (m/z 109) and the methyl group (m/z 137). A characteristic retro-Diels-Alder fragmentation can also lead to significant peaks, such as a peak at m/z 82.[13][14]
Chromatographic Analysis
-
Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is the ideal method for determining the purity of the volatile final product and confirming its identity by comparing the mass spectrum to a library.[9]
-
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative separation, reverse-phase HPLC can be employed.[15]
Summary of Characterization Data
The following tables summarize the expected analytical data for 5-Isopropyl-2-methyl-2-cyclohexen-1-one based on its structure and data from analogous compounds.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.7-6.8 | m | 1H | Vinylic H (C3-H) |
| ~ 2.3-2.6 | m | 3H | Allylic & α-carbonyl H (C4-H₂, C1-H) |
| ~ 1.9-2.2 | m | 2H | C6-H₂ |
| ~ 1.7-1.8 | s | 3H | Methyl H (C2-CH₃) |
| ~ 1.5-1.7 | m | 1H | Isopropyl CH |
| ~ 0.9-1.0 | d | 6H | Isopropyl CH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 199-201 | C=O (C1) |
| ~ 144-146 | C=C (C2) |
| ~ 134-136 | C=C (C3) |
| ~ 45-50 | C5 |
| ~ 40-45 | C6 |
| ~ 30-35 | Isopropyl CH |
| ~ 25-30 | C4 |
| ~ 19-21 | Isopropyl CH₃ |
| ~ 15-17 | C2-CH₃ |
Table 3: Key IR Absorptions and MS Fragments
| Technique | Value | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~ 1675 | C=O stretch (α,β-unsaturated) |
| ~ 1640 | C=C stretch | |
| ~ 2870-2960 | sp³ C-H stretch | |
| MS (m/z) | 152 | Molecular Ion [M]⁺ |
| 109 | [M - C₃H₇]⁺ |
| | 82 | Retro-Diels-Alder Fragment |
Conclusion
The can be reliably achieved through established organic chemistry methodologies. The Robinson annulation offers a convergent route to construct the core structure, while the oxidation of readily available precursors like dihydrocarveol provides a practical alternative. A rigorous analytical workflow, combining NMR, IR, and MS, is indispensable for the unambiguous structural confirmation and purity verification of the final product. The protocols and data presented in this guide serve as a robust foundation for researchers engaged in the synthesis of terpenoids and their application in various fields of chemical science.
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